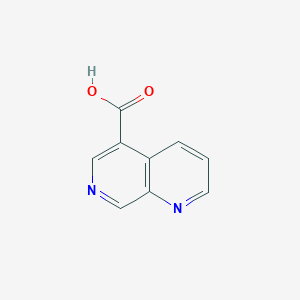

1,7-Naphthyridine-5-carboxylic acid

Description

Contextualization of Naphthyridines in Organic and Medicinal Chemistry Research

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine (B92270) ring system, are considered privileged structures in drug discovery. nih.govmdpi.comnih.gov The arrangement of the nitrogen atoms within the two rings gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). Each isomer possesses a unique electronic distribution and three-dimensional shape, influencing its chemical reactivity and biological activity.

Historically, the 1,8-naphthyridine (B1210474) core has been the most extensively studied, largely due to the discovery of nalidixic acid, a pioneering antibacterial agent. nih.gov This early success spurred further investigation into the broader naphthyridine family, revealing a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govontosight.ai The versatility of the naphthyridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions. nih.govacs.org

Significance of the 1,7-Naphthyridine (B1217170) Core Structure

The 1,7-naphthyridine isomer, while historically less explored than its 1,8-counterpart, is gaining increasing recognition for its own distinct and valuable characteristics. The specific placement of the nitrogen atoms in the 1,7-naphthyridine ring system creates a unique electronic landscape and dipole moment, which can influence molecular interactions with biological targets.

Derivatives of the 1,7-naphthyridine core have been shown to exhibit a wide range of biological effects. A notable example is a patent describing various 1,7-naphthyridine derivatives with claims for strong anticholinergic, cardiotonic, diuretic, bronchodilatory, anti-acetylcholine, anti-inflammatory, and analgesic effects. google.com This broad range of potential applications underscores the therapeutic potential held within the 1,7-naphthyridine scaffold. The structural framework of 1,7-naphthyridine provides a robust platform for the design of novel therapeutic agents targeting a variety of diseases.

Overview of Academic Research Trajectories for the 1,7-Naphthyridine-5-carboxylic Acid Scaffold

While research specifically focused on this compound is still emerging compared to other naphthyridine isomers, its derivatives are beginning to carve out a significant niche in medicinal chemistry research. The carboxylic acid functional group at the 5-position serves as a critical handle for synthetic modification, allowing for the creation of diverse libraries of compounds for biological screening.

Current research trajectories for the this compound scaffold and its derivatives can be observed in a few key areas:

Anticancer Research: The broader naphthyridine class has shown promise as anticancer agents, and the 1,7-isomer is no exception. While specific studies on the 5-carboxylic acid derivative are not yet abundant, related 1,7-naphthyridine structures are being investigated for their potential to inhibit cancer cell growth.

Neurological Disorders: The demonstrated activity of 1,7-naphthyridine derivatives on the central nervous system suggests potential applications in treating neurological conditions. The ability to modulate neurotransmitter systems or other CNS targets is an active area of investigation.

Inflammatory Diseases: The anti-inflammatory properties noted in patents for 1,7-naphthyridine derivatives point towards their potential use in managing inflammatory disorders. Research in this area would likely focus on identifying specific molecular targets within inflammatory pathways.

The table below summarizes some of the key research areas for naphthyridine derivatives, providing context for the potential future directions of this compound research.

| Research Area | Key Findings for Naphthyridine Derivatives | Potential Relevance for this compound |

| Antimicrobial | Nalidixic acid and other 1,8-naphthyridine derivatives are effective antibacterial agents. nih.gov | The 1,7-naphthyridine scaffold could be explored for novel antimicrobial properties. |

| Anticancer | Various naphthyridine isomers exhibit antitumor activity. ontosight.ai | Derivatives of this compound could be synthesized and screened for anticancer efficacy. |

| Antiviral | Certain naphthyridine compounds have shown antiviral activity. ontosight.ai | The scaffold could serve as a basis for developing new antiviral drugs. |

| Anti-inflammatory | 1,7-Naphthyridine derivatives have patented anti-inflammatory effects. google.com | Further investigation could lead to the development of novel anti-inflammatory agents. |

| Cardiovascular | Patented 1,7-naphthyridine derivatives show cardiotonic and diuretic effects. google.com | The scaffold holds potential for the development of treatments for cardiovascular diseases. |

As synthetic methodologies for the specific functionalization of the 1,7-naphthyridine ring system become more refined, it is anticipated that the body of research on this compound and its derivatives will expand significantly. The unique properties of this scaffold, combined with the proven track record of the broader naphthyridine family, position it as a promising area for future discoveries in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZQRNFPHRFHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,7 Naphthyridine 5 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to the 1,7-Naphthyridine (B1217170) Scaffold Construction

The formation of the bicyclic 1,7-naphthyridine ring system is the initial and crucial step in the synthesis of the target compound. Chemists have developed several strategies to construct this scaffold, ranging from traditional cyclization reactions to modern palladium-catalyzed cross-coupling methods.

Cyclization Reactions for Naphthyridine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,7-naphthyridine scaffold. A common strategy involves the condensation of an appropriately substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, the Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, can be adapted to pyridine (B92270) substrates to form the naphthyridine ring. The general applicability of the Friedländer condensation for preparing various 1,7-naphthyridines has been demonstrated using suitable pyridyl compounds (aldehydes or ketones). researchgate.net For example, 2,4-disubstituted 1,7-naphthyridines can be prepared from 3-amino-4-acetylpyridine and a ketone. researchgate.net

Gould-Jacobs Type Reactions for Substituted Naphthyridines

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives and can be extended to the preparation of naphthyridines. wikipedia.org This reaction typically involves the condensation of an aniline or a heteroaromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgd-nb.info The resulting product is a 4-hydroxy-3-carboalkoxy-substituted ring system, which can be further manipulated. wikipedia.org

In the context of 1,7-naphthyridines, a substituted aminopyridine serves as the starting amine. The reaction proceeds through an initial condensation, followed by a 6-electron cyclization process to form the fused pyridine ring. wikipedia.org This methodology is particularly effective for anilines with electron-donating groups at the meta-position, a principle that can be applied to substituted pyridines to control the regioselectivity of the cyclization. wikipedia.orgd-nb.info The versatility of the Gould-Jacobs reaction has been demonstrated in the synthesis of various fused pyridine ring systems. wikipedia.org

Palladium-Mediated Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com These reactions, including the Heck, Suzuki, and Stille couplings, offer a versatile and efficient means to construct or functionalize the 1,7-naphthyridine scaffold. nih.govnih.gov

The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. libretexts.org For example, a Suzuki-Miyaura coupling can be used to join a halopyridine derivative with a suitable boronic acid, followed by a subsequent cyclization step to form the naphthyridine ring. nih.govrsc.org This approach allows for the introduction of a wide range of substituents onto the final molecule. Similarly, the Heck reaction can be employed to couple a halopyridine with an alkene, with a subsequent cyclization yielding the desired naphthyridine core.

The application of these cross-coupling reactions has been instrumental in the synthesis of complex, substituted 1,7-naphthyridines, including those with potential as phosphodiesterase type 4D (PDE4D) inhibitors. nih.gov

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions in Naphthyridine Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine, Vinylboronic acid derivative | Pd(dppf)Cl₂, N,N-diisopropylethylamine | Vinyl-substituted pyridine (precursor for cyclization) | nih.gov |

| Heck Coupling | Halopyridine, Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine (precursor for cyclization) | mdpi.com |

| Stille Coupling | Halopyridine, Organostannane | Pd catalyst | Substituted pyridine (precursor for cyclization) | mdpi.com |

One-Pot Cyclization and Subsequent Transformations

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time. Such strategies have been developed for the synthesis of naphthyridine derivatives. researchgate.net These methods can involve a tandem sequence of reactions, such as a cross-coupling followed by an intramolecular cyclization, to rapidly build the heterocyclic core. nih.govnih.gov

For instance, a one-pot method for preparing 1,8-naphthyridine (B1210474) derivatives has been reported involving the dimetalation of an N-2-pyridylpivalamide followed by reaction with a β-alkoxyacrolein derivative. researchgate.net While this example pertains to the 1,8-isomer, similar principles can be applied to the synthesis of 1,7-naphthyridines. The key advantage of one-pot procedures is the ability to generate complex molecules from simple starting materials without the need to isolate and purify intermediate compounds.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Once the 1,7-naphthyridine scaffold is constructed, the final step in the synthesis of 1,7-naphthyridine-5-carboxylic acid is the introduction of the carboxylic acid group at the 5-position. This is typically achieved through the transformation of a precursor functional group.

Hydrolysis of Ester Precursors

A common and reliable method for introducing a carboxylic acid group is the hydrolysis of a corresponding ester. mnstate.edupressbooks.pub The ester precursor, such as ethyl or methyl 1,7-naphthyridine-5-carboxylate, can be synthesized through the methods described in the previous sections, for example, by incorporating a carboalkoxy group in one of the starting materials for the cyclization reaction.

The hydrolysis can be carried out under either acidic or basic conditions. mnstate.edupressbooks.pub Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process. libretexts.org The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. rsc.org This results in the formation of the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final this compound. mnstate.edu

Table 2: General Conditions for Ester Hydrolysis

| Hydrolysis Type | Reagents | General Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed | Water, Strong Acid (e.g., H₂SO₄, HCl) | Often requires heat, reaction is reversible. | Hemiacetal | Carboxylic Acid |

| Base-Promoted (Saponification) | Aqueous strong base (e.g., NaOH, KOH), followed by acid workup (e.g., HCl) | Often requires heat, reaction is irreversible. | Carboxylate Salt | Carboxylic Acid |

Oxidation Reactions for Carboxylic Acid Formation

The introduction of a carboxylic acid group at the 5-position of the 1,7-naphthyridine ring is a critical transformation, often achieved through the oxidation of a precursor functional group. This approach relies on installing a more easily accessible group, such as a methyl, primary alcohol, or aldehyde, at the target position, which is then converted to the carboxylic acid in a subsequent step. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions on the sensitive naphthyridine ring system.

Common precursors for the carboxylic acid group are primary alcohols and aldehydes. These functional groups can be oxidized using a range of well-established oxidizing agents. libretexts.orgorganic-chemistry.org For instance, potassium permanganate (KMnO4) or chromium-based reagents like pyridinium chlorochromate (PCC) can effectively convert primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgvanderbilt.edu More modern and milder methods may utilize reagents like Oxone in combination with catalysts. organic-chemistry.org

Another strategy involves the oxidation of an alkyl group, typically a methyl group, located at the C-5 position. While direct oxidation of such a group on a heteroaromatic system can be challenging, specific methods have been developed. For example, in the related 1,5-naphthyridine (B1222797) series, a methyl group has been successfully oxidized to a carboxyl group using silver oxide. mdpi.com This indicates that similar oxidative transformations could be applied to 1,7-naphthyridine precursors. The oxidative cleavage of alkenes or alkynes attached to the C-5 position can also serve as a route to the desired carboxylic acid functionality. libretexts.org

Table 1: Common Oxidation Reactions for Carboxylic Acid Synthesis

| Precursor Functional Group | Common Oxidizing Agents | Product |

| Primary Alcohol (-CH₂OH) | KMnO₄, H₅IO₆/PCC (cat.), Oxone | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | KMnO₄, VO(acac)₂/H₂O₂, Oxone, PCC | Carboxylic Acid (-COOH) |

| Methyl Group (-CH₃) | Strong oxidants (e.g., KMnO₄, Ag₂O) | Carboxylic Acid (-COOH) |

| Alkene (-CH=CH₂) | O₃ followed by oxidative workup; KMnO₄ | Carboxylic Acid (-COOH) |

Asymmetric Synthesis and Stereocontrol in 1,7-Naphthyridine Derivatives

The development of chiral 1,7-naphthyridine derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Asymmetric synthesis aims to produce these molecules as a single enantiomer, which requires precise control over the formation of stereogenic centers or axes of chirality.

One key strategy for achieving stereocontrol is through catalyst-mediated asymmetric reactions. For instance, in the synthesis of a related tetrahydro-1,6-naphthyridine scaffold, a chiral stereogenic center was successfully established using a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org This transformation utilized a chiral ruthenium catalyst, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), to reduce a dihydronaphthyridine intermediate with high enantioselectivity. nih.govacs.org This method demonstrates how a chiral transition metal complex can effectively control the stereochemical outcome of a reaction.

Beyond central chirality, stereocontrol is also crucial for derivatives exhibiting axial chirality (atropisomerism), where rotation around a single bond is restricted. A highly potent antagonist for the NK1 receptor, which features a 1,7-naphthyridine-6-carboxamide core, was synthesized atropdiastereoselectively. rsc.org The stereochemical outcome was controlled during a cyclization step of a chiral intermediate, leading to the desired axially chiral product in good yield. rsc.org The use of chiral ligands, such as those based on the 1,8-naphthyridine scaffold, has also been explored in copper-catalyzed reactions to achieve atroposelective synthesis of other axially chiral compounds, highlighting the utility of the broader naphthyridine framework in developing stereoselective methods. rsc.org

Table 2: Examples of Asymmetric Synthesis in Naphthyridine Derivatives

| Naphthyridine Core | Type of Chirality | Method | Catalyst / Reagent |

| Tetrahydro-1,6-naphthyridine | Central | Enantioselective Transfer Hydrogenation | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) |

| 1,7-Naphthyridine-6-carboxamide | Axial (Atropisomerism) | Atropdiastereoselective Cyclization | Chiral precursor |

Industrial Scale Synthesis Considerations for 1,7-Naphthyridine Analogues

Translating a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. The primary goals of large-scale synthesis are to ensure the process is safe, cost-effective, robust, and environmentally sustainable while consistently producing the target molecule with high purity. evonik.com For 1,7-naphthyridine analogues developed as active pharmaceutical ingredients (APIs), these considerations are paramount.

A key objective in industrial process development is to minimize or eliminate the need for chromatographic purification, which is often costly, solvent-intensive, and difficult to scale up. nih.govacs.org Syntheses that yield products of high purity directly from the reaction or through simple crystallization are highly desirable. For example, a developed asymmetric synthesis of a tetrahydronaphthyridine was deemed suitable for large-scale manufacture specifically because it was free of chromatography or distillation purification processes. nih.govacs.org Similarly, a scalable synthesis of a 1,7-naphthyridine-based PDE4 inhibitor was developed where the final product was isolated via a distillative crystallization process. researchgate.net

The choice of reagents and reaction conditions is also critical. Industrial processes favor the use of cheaper, safer, and more atom-economical reagents. An example is the use of ethylene gas in a Heck-type vinylation reaction, which is more atom-economical than using other vinyl sources. nih.gov Furthermore, reaction conditions must be scalable, meaning they can be safely and effectively replicated in large reactors (often hundreds or thousands of liters in capacity). pharmaron.com This involves careful management of reaction temperatures, pressures, and mixing, as well as conducting thorough process safety assessments to identify and mitigate potential hazards. pharmaron.com

Table 3: Comparison of Laboratory vs. Industrial Synthesis Considerations

| Consideration | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof of concept, synthesis of small quantities | Cost-efficiency, safety, scalability, robustness |

| Purification | Chromatography is common | Avoid chromatography; focus on crystallization |

| Reagents | Novel and specialized reagents are acceptable | Cost-effective, safe, and readily available reagents preferred |

| Scale | Milligrams to grams | Kilograms to tons |

| Equipment | Standard laboratory glassware | Large, specialized reactors (glass-lined, stainless steel) |

| Process Control | Manual control | Automated control systems, rigorous safety protocols |

| Yield | Important, but secondary to achieving the target | Critically important for cost of goods |

Reactivity and Chemical Transformations of 1,7 Naphthyridine 5 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions

The 1,7-naphthyridine (B1217170) ring system is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. These nitrogen atoms deactivate the aromatic ring towards attack by electrophiles. numberanalytics.com The mechanism of electrophilic aromatic substitution typically involves the initial attack of the aromatic ring on an electrophile, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.commasterorganicchemistry.com This step is generally the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com Subsequent deprotonation restores the aromatic system. masterorganicchemistry.com

Substituents already present on the aromatic ring play a crucial role in directing the position of the incoming electrophile and influencing the reaction rate. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups, such as the nitrogen atoms in the naphthyridine core and the carboxylic acid group, deactivate the ring. numberanalytics.commnstate.edu The carboxylic acid group is a deactivating meta-director. mnstate.edu Therefore, any electrophilic substitution on 1,7-naphthyridine-5-carboxylic acid would be expected to be challenging and likely require harsh reaction conditions.

Nucleophilic Substitution Reactions on the Naphthyridine Core

In contrast to electrophilic substitution, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic substitution reactions. The positions ortho and para to the nitrogen atoms are particularly activated for nucleophilic attack. In the case of this compound, this would correspond to positions 2, 4, 6, and 8.

The reactivity of naphthyridine systems towards nucleophiles is comparable to that of quinolines. nih.gov Halogenated naphthyridines are valuable intermediates for introducing a variety of nucleophiles onto the ring system. nih.gov For instance, a chlorine atom on the naphthyridine ring can be displaced by amines, such as in the reaction of 2-chloro-1,5-naphthyridine (B1368886) with ammonium (B1175870) hydroxide (B78521) to yield 2-amino-1,5-naphthyridine. nih.gov While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of related naphthyridine cores suggests that nucleophilic substitution is a viable strategy for functionalization.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position of the 1,7-naphthyridine ring offers a versatile handle for a variety of chemical transformations, including esterification, reduction, and amide bond formation.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. rug.nl The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. rug.nlmasterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is advantageous for its high yields and suppression of side products, even with sterically hindered substrates. organic-chemistry.org

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; often uses the alcohol as solvent. rug.nlmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | High yields, mild conditions, suitable for sterically demanding esters. organic-chemistry.org |

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. msu.edu The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, resulting in the addition of two hydride ions to the carbonyl carbon. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids. msu.edu Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids. msu.edu

| Reducing Agent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful reducing agent. |

| Diborane (B₂H₆) | Primary Alcohol | Effective for reducing carboxylic acids. msu.edu |

| Sodium Borohydride (NaBH₄) | No reaction | Does not typically reduce carboxylic acids. msu.edu |

Amide Bond Formation and Peptide Coupling Methodologies

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. luxembourg-bio.com Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. luxembourg-bio.com Therefore, the carboxylic acid is typically activated first.

A common method involves the use of coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC). luxembourg-bio.comlibretexts.org In this process, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which is then attacked by the amine to form the amide. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and suppress side reactions. luxembourg-bio.com More recent, "greener" methods for amide bond formation aim to avoid traditional coupling reagents. One such approach involves the one-pot formation of a thioester intermediate from the carboxylic acid, which then reacts with the amine to yield the amide. nih.govrsc.orgresearchgate.net

| Amide Formation Method | Reagents/Conditions | Key Features |

| Carbodiimide Coupling | Amine, DCC, (optional: HOBt) | Widely used, forms a stable dicyclohexylurea (DCU) byproduct. luxembourg-bio.com |

| Thioester-mediated | Dithiocarbamate, Amine | "Green" one-pot procedure, avoids traditional coupling reagents. nih.govrsc.orgresearchgate.net |

| Thermal Dehydration | Ammonium Salt (from carboxylic acid and ammonium carbonate) | Requires heating of the pre-formed ammonium salt. libretexts.org |

Metal Complexation and Ligand Chemistry with this compound

Naphthyridine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. The nitrogen atoms of the naphthyridine ring can coordinate to metal centers. The presence of the carboxylic acid group in this compound provides an additional coordination site, allowing it to act as a bidentate or potentially a bridging ligand.

For example, related naphthyridine carboxylic acids, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, have been utilized as ligands in the synthesis of metal complexes. nih.gov While specific studies on the metal complexation of this compound were not found in the search results, the general principles of coordination chemistry suggest its potential to form stable complexes with various metal ions, which could have applications in areas such as catalysis and materials science.

Rearrangement Reactions Involving the Naphthyridine System

Rearrangement reactions in heterocyclic compounds often proceed through intermediates that allow for the migration of atoms or groups, leading to a structural reorganization of the ring system. For the 1,7-naphthyridine framework, two notable types of rearrangements that can be considered based on analogous heterocyclic systems are the Smiles rearrangement and the Dimroth rearrangement.

Smiles Rearrangement:

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In this process, a connecting chain between two aromatic rings, or between a ring and a side chain, facilitates the migration of one aromatic ring to the other. While no direct examples for this compound are reported, a Smiles rearrangement has been documented in the related 2,7-naphthyridine (B1199556) series. nih.gov In this reported instance, a tetrahydro-2,7-naphthyridine derivative undergoes rearrangement initiated by a nucleophilic substitution at a halogenated position. nih.gov

For a hypothetical Smiles rearrangement to occur with a derivative of this compound, a suitable precursor would be required. This would typically involve a molecule with a side chain attached to the naphthyridine ring, containing a nucleophilic group at one end and a good leaving group on the aromatic ring, activated by an electron-withdrawing group. The presence of the nitrogen atoms in the 1,7-naphthyridine ring system inherently provides some activation towards nucleophilic attack.

Dimroth Rearrangement:

The Dimroth rearrangement is another significant isomerization reaction observed in many heterocyclic systems, particularly in pyrimidines and their fused derivatives like pyridopyrimidines. nih.govwikipedia.org This rearrangement typically involves the opening of the heterocyclic ring followed by re-closure in a different orientation, leading to the transposition of ring atoms. The reaction is often catalyzed by acid or base and can be influenced by temperature. nih.gov

Given the structural similarity between 1,7-naphthyridine and pyridopyrimidines, it is plausible that derivatives of 1,7-naphthyridine could undergo a Dimroth-type rearrangement under certain conditions. nih.gov For instance, an appropriately substituted 1,7-naphthyridine, such as one bearing an exocyclic amino or imino group, could potentially undergo ring opening and subsequent recyclization to a different isomeric naphthyridine or a related heterocyclic system. The carboxylic acid group at the 5-position would likely influence the reaction conditions required and the stability of the intermediates formed.

The table below summarizes the key features of these potential rearrangement reactions in the context of the 1,7-naphthyridine system.

| Rearrangement Type | General Mechanism | Potential Substrate for 1,7-Naphthyridine System | Key Conditions | Potential Product |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. wikipedia.org | A 1,7-naphthyridine derivative with a side chain containing a nucleophile and an activated leaving group on the ring. | Base or heat. | Isomeric product with a rearranged side chain. |

| Dimroth Rearrangement | Ring opening followed by re-closure. nih.govwikipedia.org | A substituted 1,7-naphthyridine, e.g., with an exocyclic amine or imine. | Acid or base catalysis, often with heating. nih.gov | An isomeric naphthyridine or a different heterocyclic system. |

It is important to note that the presence of the carboxylic acid group at the 5-position of the 1,7-naphthyridine ring could introduce competing reactions. For example, under harsh basic or thermal conditions, decarboxylation might occur. Conversely, the electron-withdrawing nature of the carboxylic acid group could potentially influence the regioselectivity of a nucleophilic attack that might initiate a rearrangement. numberanalytics.com Further experimental investigation is required to fully elucidate the scope and nature of rearrangement reactions within the this compound system.

Advanced Spectroscopic and Theoretical Characterization of 1,7 Naphthyridine 5 Carboxylic Acid

Detailed Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are indispensable for elucidating the molecular structure, confirming the presence of functional groups, and studying the conformational dynamics of 1,7-naphthyridine-5-carboxylic acid.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Bond Analysis

For this compound, the FTIR and Raman spectra are expected to be dominated by vibrations of the carboxylic acid group and the naphthyridine ring system. The carboxylic acid O-H stretch typically appears as a very broad band in the FTIR spectrum, ranging from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.org The C=O stretching vibration of the carboxylic acid is a strong absorption, generally found between 1710 and 1760 cm⁻¹. libretexts.org In the solid state, due to hydrogen bonding dimerization, this band is commonly observed around 1710 cm⁻¹. libretexts.org

The naphthyridine ring exhibits a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower frequencies.

A study on the related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, provides insight into the expected vibrational frequencies. worldscientific.com In this analogue, the C=O stretch was observed at 1729 cm⁻¹ in the FTIR spectrum. Other significant bands included O-H stretching at 3446 cm⁻¹, and various C-H and ring stretching vibrations. worldscientific.com For derivatives of 1,8-naphthyridine-3-carboxylic acid, characteristic IR bands for the keto C=O and amide C=O groups have been identified in the range of 1651-1686 cm⁻¹. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | libretexts.org |

| Carboxylic Acid | C=O stretch | 1710-1760 | libretexts.org |

| Naphthyridine Ring | C-H stretch | >3000 | |

| Naphthyridine Ring | C=C, C=N stretch | 1400-1650 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The naphthyridine ring system, being an aromatic heterocycle, is the primary chromophore and fluorophore in this compound. The absorption spectrum is expected to show multiple bands corresponding to π→π* and n→π* transitions.

Studies on substituted 1,5-naphthyridines have shown that the absorption maxima are relatively independent of solvent polarity. researchgate.net However, the fluorescence emission spectra of some derivatives can be strongly solvent-dependent, exhibiting a red shift with increasing solvent polarity, which is indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.net For some 1,6-naphthyridine (B1220473) derivatives, fluorescence quantum yields have been reported to be in the range of 0.05 to 0.1 in various solvents, with fluorescence lifetimes of approximately 10 nanoseconds.

In a study of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, the electronic absorption spectra exhibited maxima around 320 nm and 390 nm, which were assigned to π→π* transitions, supported by theoretical calculations. ias.ac.in The emission spectra of these compounds showed peaks in the range of 445-521 nm. ias.ac.in

Table 2: Expected Electronic Spectroscopic Properties for this compound

| Property | Expected Range | Basis (Analogous Compounds) | Source |

| Absorption Maxima (λ_max) | 300-400 nm | Pyrrolo[1,5-a]-1,8-naphthyridine derivatives | ias.ac.in |

| Emission Maxima (λ_em) | 400-550 nm | Pyrrolo[1,5-a]-1,8-naphthyridine derivatives | ias.ac.in |

| Fluorescence Quantum Yield (Φ_f) | 0.05-0.1 | 1,6-Naphthyridine derivatives |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the naphthyridine ring and the carboxylic acid proton. The aromatic protons of the naphthyridine ring would typically appear in the downfield region, generally between 7.0 and 9.5 ppm. The specific chemical shifts and coupling constants would be dependent on the substitution pattern. The carboxylic acid proton is highly deshielded and usually appears as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm. libretexts.org For the parent 1,6-naphthyridine, proton signals have been observed at shifts as high as 9.277 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-185 ppm. libretexts.org The carbon atoms of the naphthyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atoms and the carboxylic acid substituent. For a derivative of 1,8-naphthyridine-3-carboxylic acid, the carbon signals of the naphthyridine ring were observed over a wide range. spectrabase.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Source |

| ¹H | Naphthyridine-H | 7.0 - 9.5 | chemicalbook.com |

| ¹H | Carboxyl-H | 10 - 13 | libretexts.org |

| ¹³C | Naphthyridine-C | 110 - 160 | |

| ¹³C | Carboxyl-C | 160 - 185 | libretexts.org |

Solvatochromism Studies and Solvent-Molecule Interactions

Solvatochromism, the change in the color of a substance with the polarity of the solvent, can provide insights into the nature of the electronic ground and excited states of this compound. As mentioned previously, some naphthyridine derivatives exhibit significant solvatochromic shifts in their fluorescence spectra, suggesting a change in the dipole moment upon excitation. researchgate.net A detailed study of the absorption and emission spectra of this compound in a range of solvents with varying polarity would allow for the determination of the change in dipole moment upon electronic transition. This information is crucial for understanding the nature of the excited state and for applications in sensing and molecular electronics.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data and for predicting the electronic and structural properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations can be employed to model the geometric structure, vibrational frequencies, electronic transitions, and NMR chemical shifts of this compound. By choosing an appropriate functional and basis set, it is possible to obtain theoretical data that is in good agreement with experimental results.

For instance, a study on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid utilized DFT calculations with the B3LYP functional to interpret the experimental FTIR and Raman spectra. worldscientific.com The theoretical calculations aided in the assignment of the observed vibrational bands. worldscientific.com Furthermore, time-dependent DFT (TD-DFT) calculations were used to analyze the electronic spectra in different solvents. worldscientific.com

DFT calculations can also be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic excitation energy of the molecule. For novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT calculations were used to support the assignment of the electronic absorption spectra to π→π* transitions. ias.ac.in

In the absence of experimental data for this compound, DFT calculations would be a valuable tool to predict its spectroscopic and electronic properties, guiding future experimental work.

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. semanticscholar.org It provides a visual representation of the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP is calculated based on the total electron density and provides a color-coded map where different colors represent different electrostatic potential values. nih.govresearchgate.net

In the context of this compound, the MEP analysis reveals distinct regions of positive and negative potential. The regions of negative potential, typically colored red, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are the sites for nucleophilic attack. nih.govresearchgate.net Green areas represent regions of neutral or zero potential. nih.gov

For aromatic carboxylic acids, the MEP can be correlated with their pKa values, which describe their acid strength. semanticscholar.org This correlation arises because the MEP is influenced by the electronic properties of substituent groups near the acidic proton. semanticscholar.org Statistical analyses have shown a robust linear correlation between the electrostatic potential and substituent parameters in various reactive systems. rsc.org This suggests that the MEP can serve as a predictive tool for understanding the reactivity and acidity of molecules like this compound.

A hypothetical MEP map for this compound would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the naphthyridine ring, making these the primary sites for electrophilic interaction. The most positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid group, indicating its acidic nature and susceptibility to deprotonation.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |

| Carboxyl Oxygen (C=O) | Highly Negative | Electrophilic Attack |

| Carboxyl Oxygen (-OH) | Negative | Electrophilic Attack |

| Naphthyridine Nitrogen (N1) | Negative | Electrophilic Attack |

| Naphthyridine Nitrogen (N7) | Negative | Electrophilic Attack |

| Carboxyl Hydrogen (-OH) | Highly Positive | Nucleophilic Attack / Deprotonation |

| Aromatic Hydrogens | Slightly Positive | Nucleophilic Attack |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, reactivity, and electronic conductivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich naphthyridine ring system, while the LUMO may be centered on the electron-withdrawing carboxylic acid group and the naphthyridine ring. The specific energies of the HOMO and LUMO, and thus the energy gap, can be calculated using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

The HOMO energy is an indicator of the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. nih.gov While HOMO energies often correlate with properties like pKa, in some cases, other molecular orbitals, termed frontier effective-for-reaction MOs (FERMOs), may provide a better description of acid-base behavior. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital (HOMO-LUMO) Data for this compound

| Parameter | Hypothetical Energy Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity and stability |

Analysis of Intramolecular Hydrogen Bonding and Tautomeric Equilibria

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. This can occur between the carboxylic acid group and one of the nitrogen atoms of the naphthyridine ring. Such an interaction can significantly influence the molecule's conformation, stability, and chemical properties. nih.gov

Intramolecular hydrogen bonds can be identified and characterized by spectroscopic techniques like ¹H-NMR and infrared spectroscopy, as well as by computational methods that calculate bond distances and angles. nih.govresearchgate.net For instance, a short distance between the carboxylic proton and a nitrogen atom would be indicative of a hydrogen bond. nih.gov

Furthermore, the presence of both a carboxylic acid and a naphthyridine ring system raises the possibility of tautomeric equilibria. Tautomers are isomers that differ in the position of a proton and a double bond. In the case of this compound, a potential tautomeric equilibrium could exist between the standard carboxylic acid form and a zwitterionic form where the proton from the carboxylic acid has transferred to one of the nitrogen atoms of the naphthyridine ring. The position of this equilibrium can be influenced by factors such as the solvent and temperature. epa.gov

In some keto-carboxylic acids, a ring-chain tautomerism is observed, where the molecule can exist in either an open-chain keto-acid form or a closed-ring lactol form. psu.edu While less likely for this compound due to the aromaticity of the naphthyridine ring, the potential for different tautomeric forms should be considered in a thorough analysis.

The presence of an intramolecular hydrogen bond can have a notable effect on the molecule's redox properties. For example, in some naphthoquinones with a carboxylic acid moiety, an intramolecular hydrogen bond was found to increase the reduction potential. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the flexibility, preferred conformations, and dynamic behavior of this compound. nih.gov

For a molecule with rotatable bonds, such as the bond connecting the carboxylic acid group to the naphthyridine ring, MD simulations can reveal the different rotational isomers (conformers) and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.

MD simulations can also be used to study the solvation of the molecule in different solvents. nih.gov This is particularly relevant for understanding its behavior in solution, including the stability of different tautomers and the dynamics of intramolecular hydrogen bonds. The choice of force field is critical in MD simulations to accurately represent the electrostatic and intermolecular interactions. nih.gov

By analyzing the trajectories from an MD simulation, one can generate data on various properties, such as radial distribution functions to describe the solvation shell, and root-mean-square deviation (RMSD) to assess conformational stability. This information provides a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Mechanistic Insights into Biological Activities of 1,7 Naphthyridine 5 Carboxylic Acid and Analogues

Interaction with Biological Targets and Molecular Mechanisms of Action

The 1,7-naphthyridine (B1217170) scaffold is a versatile pharmacophore that can be tailored to interact with a range of biological targets. The specific mechanism of action is largely dictated by the nature and position of substituents on the naphthyridine ring system. For instance, certain derivatives are designed to be ATP-competitive inhibitors of kinases, where they bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate (B84403) group to a substrate protein. nih.gov This is a common mechanism for anticancer agents.

In the realm of antibacterial agents, derivatives of the related 1,8-naphthyridine-3-carboxylic acid, such as nalidixic acid, function by selectively and reversibly blocking DNA replication in bacteria. nih.gov They achieve this by inhibiting the A subunit of bacterial DNA gyrase, an enzyme crucial for maintaining DNA topology. nih.gov This targeted disruption of a vital bacterial process underscores the specificity that can be achieved with this chemical scaffold.

Furthermore, the introduction of different functional groups can direct these compounds to entirely different receptor systems. For example, specific substitutions can lead to potent antagonism of serotonin (B10506) 5-HT3 receptors or histamine (B1213489) H1 receptors, highlighting the adaptability of the naphthyridine core in drug design. nih.govnih.gov

Enzymatic Inhibition Studies

The 1,7-naphthyridine-5-carboxylic acid framework and its analogues have been extensively studied as inhibitors of various enzymes critical in disease processes.

DNA Gyrase and Topoisomerase IV: While much of the foundational work on topoisomerase inhibition has focused on the 1,8-naphthyridine (B1210474) scaffold of nalidixic acid, the broader class of naphthyridines has been a fertile ground for the development of novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are prime targets for antibacterial drugs. nih.gov NBTIs inhibit the supercoiling activity of DNA gyrase and the decatenation activity of Topoisomerase IV. nih.gov For example, a tricyclic NBTI containing a pyrrolo[3,2,1-de] nih.govnih.govnaphthyridin-7-one core, was found to be a potent inhibitor of both S. aureus DNA gyrase and topoisomerase IV, with IC50 values of 150 nM and 653 nM, respectively. nih.gov The inhibitory potency of these compounds is highly dependent on the substituents on the naphthyridine ring system. nih.gov

Kinases: The 1,7-naphthyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.

p38 MAP Kinase: A series of 1,7-naphthyridine 1-oxides have been identified as novel, potent, and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov The N-oxide oxygen was found to be crucial for their activity and selectivity. nih.gov

Protein Kinase CK2: The compound CX-4945, which features a benzo[c] nih.govrsc.orgnaphthyridine-8-carboxylic acid core, is a first-in-class, orally bioavailable ATP-competitive inhibitor of protein kinase CK2. nih.govcapes.gov.br Molecular modeling suggests its strong binding is due to a combination of hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding within the ATP binding site. nih.govcapes.gov.br

PI3K/mTOR: Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov A macrocyclic compound with a 1,5-naphthyridine (B1222797) core also demonstrated remarkable inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.8 nM and 3.3 nM, respectively. scienceopen.com

TGF-beta Type I Receptor (ALK5): Optimization of a screening hit led to the discovery of 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta type I receptor, ALK5. nih.gov

PIP4K2A: Potent and highly selective inhibitors of the lipid kinase PIP4K2A have been developed based on a 1,7-naphthyridine core. acs.org

Phosphodiesterase Type 4 (PDE4): Derivatives of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.govacs.orgebi.ac.uk X-ray crystallography has confirmed the binding mode of these inhibitors, revealing key interactions within the enzyme's active site. nih.govacs.org

Interactive Table: Enzymatic Inhibition by Naphthyridine Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Tricyclic Naphthyridinone | DNA Gyrase / Topoisomerase IV | Potent dual inhibition, with IC50 values of 150 nM and 653 nM respectively for one analogue. nih.gov |

| 1,7-Naphthyridine 1-oxides | p38α MAP Kinase | N-oxide is essential for potent and selective inhibition. nih.gov |

| Benzo[c] nih.govrsc.orgnaphthyridine-8-carboxylic acid | Protein Kinase CK2 | First-in-class ATP-competitive inhibitor (CX-4945) with a Ki of 0.38 nM. nih.govcapes.gov.br |

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one | PI3K/mTOR | Potent dual inhibitors. nih.gov |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one | PDE4 | Subnanomolar enzymatic potencies achieved through structure-based design. nih.govacs.org |

| 1,5-Naphthyridine derivatives | ALK5 | Potent and selective inhibitors with IC50 values as low as 4 nM. nih.gov |

| 1,7-Naphthyridine derivatives | PIP4K2A | Potent and highly selective inhibitors. acs.org |

Receptor Binding Studies and Antagonist/Agonist Profiles

The versatility of the naphthyridine scaffold extends to its ability to interact with various G-protein coupled receptors (GPCRs), acting as either antagonists or agonists.

H1 Receptor: New derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized as H1 receptor antagonists. nih.govrsc.org In vivo studies on guinea pig trachea demonstrated the antihistaminic activity of these compounds, with one derivative displaying a promising bronchorelaxant effect. nih.govrsc.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the H1 receptor active site. nih.govrsc.org

5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, is another target for naphthyridine-based compounds. nih.gov While much of the research has focused on indazole and indolizine (B1195054) derivatives, the principles of conformational restriction and aromatic nucleus alteration are applicable to the design of naphthyridine-based 5-HT3 antagonists. nih.gov These antagonists are primarily used as antiemetics. wikipedia.org

Modulation of Cellular Pathways

By interacting with key enzymes and receptors, this compound and its analogues can modulate critical cellular pathways.

DNA Replication: As inhibitors of DNA gyrase and topoisomerase IV, naphthyridine derivatives directly interfere with the process of DNA replication in bacteria. nih.govnih.gov This disruption of a fundamental cellular process is the basis for their antibacterial activity. Some naphthyridine derivatives have also been investigated as inhibitors of topoisomerase II in cancer cells, highlighting a similar mechanism of action in eukaryotic systems. nih.gov

Protein Kinase Inhibition: The inhibition of protein kinases by naphthyridine derivatives has profound effects on cellular signaling pathways. nih.govnih.gov For example, inhibition of the PI3K/mTOR pathway can impact cell growth, proliferation, and survival, making it a key target in cancer therapy. nih.gov Similarly, inhibition of p38 MAP kinase can modulate inflammatory responses. nih.gov The discovery of CX-4945 as a potent inhibitor of protein kinase CK2 allows for the therapeutic targeting of cancer-promoting pathways that are driven by this enzyme. nih.govcapes.gov.br

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgcollaborativedrug.com By systematically modifying the structure of this compound analogues and observing the effects on their potency and selectivity, researchers can gain insights into the key interactions with their biological targets.

The nature and position of substituents on the naphthyridine ring are critical determinants of binding affinity and selectivity.

For p38 MAP kinase inhibitors , the presence of an N-oxide at the 1-position of the 1,7-naphthyridine ring was found to be essential for activity and a key factor in its selectivity over other kinases. nih.gov

In the case of PDE4 inhibitors , the introduction of a 3-methoxyphenyl (B12655295) substituent on the 4-amino group of a 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one resulted in a hydrogen bond with a water molecule in the enzyme's metal-binding zone, contributing to high potency. acs.org

For bacterial topoisomerase inhibitors , the specific substitutions on the left-hand side (LHS) naphthyridine moiety significantly impact the inhibitory potency against Topoisomerase IV. nih.gov

In a series of 8-hydroxy-1,6-naphthyridine derivatives with antileishmanial activity, the 8-hydroxyl group was found to be important for antiparasitic activity. nih.gov

For cytotoxic naphthyridine derivatives , 3D-QSAR contour maps indicated that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were important for their activity against several human cancer cell lines. nih.gov

Computational methods play a vital role in modern drug discovery and SAR analysis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

A 3D-QSAR study on cytotoxic naphthyridine derivatives yielded highly predictive models for their activity against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov

For a series of 1,8-naphthyridin-4-ones as photosystem II inhibitors, a four-parameter QSAR model was developed that accounted for approximately 87% of the variation in their inhibitory potencies. acs.org The model suggested that the position, size, and polarity of substituents were the predominant factors controlling activity. acs.org

QSAR models have also been developed for 1,8-naphthimide derivatives targeting nuclear DNA, providing guidance for the design of new anti-osteosarcoma drugs. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its target receptor or enzyme.

Molecular docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives in the active site of the H1 receptor have provided insights into their molecular interactions and binding modes. nih.govrsc.org

For the protein kinase CK2 inhibitor CX-4945, molecular modeling guided the optimization of the compound and suggested that its strong binding resulted from a combination of hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding with the hinge region of the enzyme. nih.govcapes.gov.br

Docking studies of novel bacterial topoisomerase inhibitors have helped to rationalize the observed differences in their activity against type IIA topoisomerases. researchgate.net

Derivatives, Analogues, and Advanced Functionalization of 1,7 Naphthyridine 5 Carboxylic Acid

Synthesis of Substituted 1,7-Naphthyridine-5-carboxylic Acid Analogues

The synthesis of substituted analogues of this compound often involves multi-step sequences starting from pyridine (B92270) precursors. One common strategy is the construction of the second pyridine ring onto an existing, appropriately substituted pyridine molecule. For instance, the synthesis of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides has been achieved through the heterocyclization of corresponding quinolinamic esters. researchgate.net Another method involves an alkoxide-induced rearrangement of quinolinimidoacetamides to yield N-lactam unsubstituted 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides. researchgate.net

Modification of the carboxylic acid group is a primary route to a diverse range of analogues. The carboxylic acid can be converted into esters, amides, and other derivatives using standard organic chemistry transformations. beilstein-journals.org For example, 1,7-naphthyridine-5-carboxamide derivatives can be synthesized from the corresponding carboxylic acid. This transformation is significant as the amide bond can introduce new interaction points for biological targets.

Furthermore, substitutions can be introduced on the naphthyridine rings themselves. Starting with functionalized pyridines, such as 2-chloro-3-amino-pyridine, allows for the regioselective introduction of various substituents onto the final naphthyridine framework. nih.gov The synthesis of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles demonstrates a pathway to introduce diversity at multiple positions of the core structure. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| Quinolinimidoacetamides | Alkoxide | 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides | researchgate.net |

| Quinolinamic esters | Heterocyclization | 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides | researchgate.net |

| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Cyclic amines, absolute ethanol (B145695) | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | nih.gov |

| This compound | Thionyl chloride, then amine | 1,7-Naphthyridine-5-carboxamide derivatives | beilstein-journals.org |

Exploration of Fused Ring Systems Derived from 1,7-Naphthyridine (B1217170)

The planar structure of the 1,7-naphthyridine system is an ideal template for the construction of more complex, polycyclic aromatic systems through the fusion of additional rings. These fused systems are of interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. arkat-usa.orgaun.edu.eg

Several synthetic strategies have been developed for creating fused naphthyridine systems, which can be adapted for the 1,7-naphthyridine core. Intramolecular cyclization reactions are a common and effective method. nih.govacs.org For example, acid-mediated intramolecular Friedel–Crafts-type reactions of appropriately substituted precursors can lead to the formation of benzo-fused naphthyridines. arkat-usa.org

Specific examples, although on the isomeric 2,7-naphthyridine (B1199556) scaffold, highlight the potential for creating diverse fused systems. The synthesis of thieno[2,3-c] nih.govnih.govnaphthyridinones and pyrazolo[3,4-c] nih.govnih.govnaphthyridinones has been reported, demonstrating the fusion of five-membered heterocyclic rings. arkat-usa.orgresearchgate.net In one instance, heating ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate with hydrazine (B178648) hydrate (B1144303) led to the formation of a pyrazolo[3,4-c] nih.govnih.govnaphthyridine derivative. arkat-usa.org Similarly, furo[2,3-c]-2,7-naphthyridines have been prepared from 1-amino-3-oxo-2,7-naphthyridine synthons. nih.govnih.gov These methodologies, which involve the cyclization of precursors attached to the core naphthyridine ring, are applicable for the development of fused systems based on this compound.

| Fused System | Synthetic Approach | Precursor Type | Reference |

| Benzo[b] arkat-usa.orgnih.govnaphthyridin-10-amine | CF3SO3H-mediated intramolecular cycloaromatisation | 4-(Arylamino)nicotinonitriles | arkat-usa.org |

| Thieno[2,3-c] nih.govnih.govnaphthyridinones | Cyclization of thienopyridine precursors | Thieno[2,3-b]pyridines | arkat-usa.orgresearchgate.net |

| Pyrazolo[3,4-c] nih.govnih.govnaphthyridinones | Reaction with hydrazine hydrate | Substituted thioxonicotinates | arkat-usa.org |

| Furo[2,3-c]-2,7-naphthyridines | Smiles rearrangement and subsequent cyclization | 1-Amino-3-oxo-2,7-naphthyridines | nih.govnih.gov |

Preparation of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid with potentially enhanced activity or a modified biological profile. nih.gov The this compound moiety is an attractive component for such hybrids due to its defined structure and potential for biological interactions.

The synthesis of hybrid molecules can be achieved by covalently linking the this compound scaffold to another bioactive molecule. The carboxylic acid group is a convenient handle for forming amide or ester linkages with other molecules containing amine or alcohol functionalities, respectively.

An example of a naturally occurring, complex hybrid molecule containing a 1,7-naphthyridine core is 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] arkat-usa.orgnih.govnaphthyridine-2-one, which was isolated from Streptomyces albogriseolus. nih.govmdpi.com This molecule features a benzo-fused 1,7-naphthyridine core linked to a butanoic acid amide derivative. The synthesis of such complex hybrids requires sophisticated multi-step organic synthesis.

In a more designed approach, pyrazolo-pyridine derivatives have been hybridized to create molecules with potential anticancer activity. nih.gov This strategy of combining different heterocyclic systems can be applied to the this compound scaffold to explore new chemical space and biological activities.

| Hybrid Molecule Type | Linkage Strategy | Potential Application | Reference |

| Naphthyridine-Amino Acid Conjugate | Amide bond formation | Targeted drug delivery | nih.gov |

| Naphthyridine-Natural Product Hybrid | Multi-step synthesis | Novel bioactivity | nih.govmdpi.com |

| Naphthyridine-Heterocycle Hybrid | Covalent bond formation between rings | Enhanced biological profile | nih.gov |

Design and Synthesis of Prodrugs and Conjugates

The design of prodrugs is a well-established strategy to overcome undesirable properties of a drug molecule, such as poor solubility or rapid metabolism. researchgate.netnih.gov A conjugate, on the other hand, involves linking a drug molecule to another moiety, such as a peptide or an antibody, to achieve targeted delivery. nih.govnih.gov

The carboxylic acid group of this compound is an ideal functional group for the creation of prodrugs, most commonly as esters or amides. researchgate.netfiveable.me Ester prodrugs can be synthesized by reacting the carboxylic acid with an alcohol, and their rate of hydrolysis back to the active carboxylic acid in the body can be tuned by modifying the steric and electronic properties of the alcohol moiety. researchgate.net Similarly, amide prodrugs can be formed with amines. These prodrugs are often designed to be stable at the low pH of the stomach and to be cleaved by enzymes in the plasma or specific tissues to release the parent drug. researchgate.net

Conjugation of this compound to a targeting moiety can direct the compound to specific cells or tissues. For example, conjugation to peptides that bind to receptors overexpressed on cancer cells is a strategy for targeted cancer therapy. nih.gov The synthesis of such peptide-drug conjugates typically involves the formation of a stable amide bond between the carboxylic acid of the naphthyridine and an amine group on the peptide, often facilitated by peptide coupling reagents. uni.lu While specific examples for this compound are not prevalent in the literature, the strategies are well-documented for other naphthyridine isomers, such as the conjugation of 1,5-naphthyridines with antibiotics. nih.gov

| Compound Type | Modification | Purpose | General Synthetic Method |

| Ester Prodrug | Conversion of carboxylic acid to ester | Improve solubility, modify pharmacokinetics | Reaction with an alcohol |

| Amide Prodrug | Conversion of carboxylic acid to amide | Improve stability, targeted release | Reaction with an amine |

| Peptide Conjugate | Amide linkage to a peptide | Targeted delivery to specific cells | Peptide coupling reaction |

| Antibiotic Conjugate | Linkage to an antibiotic molecule | Synergistic or targeted antimicrobial effect | Covalent bond formation |

Applications in Advanced Synthetic Chemistry and Materials Science

1,7-Naphthyridine-5-carboxylic Acid as a Versatile Synthetic Building Block

The structural framework of this compound, featuring both a nucleophilic nitrogen atom and an electrophilic carboxylic acid group, suggests its significant potential as a versatile building block in organic synthesis. While specific studies on the 5-carboxylic acid derivative are not extensively documented, research on related naphthyridine carboxylic acids, such as the 1,6- and 1,8-isomers, demonstrates their utility in constructing complex heterocyclic systems. The carboxylic acid functionality can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, opening pathways to a wide array of derivatives.

These transformations allow for the strategic incorporation of the 1,7-naphthyridine (B1217170) core into larger, more complex molecules. For instance, the synthesis of 1,6-naphthyridine-7-carboxamides has been explored for their potential applications in medicinal chemistry, highlighting the importance of the carboxamide linkage in biological activity. nih.gov The dual functionality of the 1,7-naphthyridine scaffold, combining electron-deficient rings with a reactive carboxylic acid, enables diverse chemical reactions such as hydrogen bonding and metal coordination.

Role in the Design of Synthetic Receptors

The development of synthetic receptors for the selective recognition of ions and molecules is a significant area of supramolecular chemistry. The defined geometry and hydrogen bonding capabilities of naphthyridine derivatives make them attractive candidates for the construction of such receptors. While specific research on this compound in this context is not prominent, the principles of molecular recognition suggest its potential. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while the carboxylic acid group can serve as a hydrogen bond donor.

This dual functionality could be exploited in the design of receptors for various guest molecules, including anions and neutral species. The formation of supramolecular assemblies through hydrogen-bonded carboxylic acid dimers is a well-established phenomenon that could be utilized in the construction of more complex host-guest systems. nih.gov The strategic placement of the nitrogen atoms in the 1,7-naphthyridine ring system could impart a unique selectivity for specific guest molecules compared to other naphthyridine isomers.

Integration into Novel Functional Materials

The photophysical and electronic properties of naphthyridine derivatives have led to their investigation for use in a variety of functional materials. Although direct applications of this compound are not widely reported, the performance of its isomers in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) indicates a promising future for this compound.

Organic Light-Emitting Diodes (OLEDs): Naphthyridine-based materials have been explored as components in OLEDs due to their potential for high fluorescence quantum yields and thermal stability. While specific data for this compound is unavailable, related naphthyridine derivatives have shown promise.

Sensors: The ability of naphthyridine units to act as signaling components in fluorescent sensors has been demonstrated. The interaction of the naphthyridine nitrogen atoms with metal ions or other analytes can lead to a detectable change in fluorescence, forming the basis for a sensor. The carboxylic acid group could further serve as a recognition site or a point of attachment to a larger sensory system.

Semiconductors and Solar Cells: The electron-deficient nature of the naphthyridine core suggests its potential use in n-type organic semiconductors. In the context of solar cells, carboxylic acids are crucial anchoring groups for attaching dye molecules to the surface of semiconductor materials like TiO2. rsc.org This interaction is vital for efficient electron injection from the excited dye into the semiconductor, a key process in the operation of DSSCs. nih.gov While research has focused on other dye structures, the this compound framework presents a viable scaffold for the development of novel photosensitizers.

Use in Analytical Chemistry as Ligands

The nitrogen atoms within the 1,7-naphthyridine ring system are excellent coordination sites for metal ions. This property makes this compound a promising ligand for the development of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com The carboxylic acid group can also participate in coordination, leading to the formation of stable and well-defined metal complexes. nih.gov

Green Chemistry Approaches in the Synthesis of 1,7 Naphthyridine 5 Carboxylic Acid

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced purity of products. sphinxsai.comyoutube.com This technology facilitates efficient and rapid energy transfer directly to the reacting molecules, leading to uniform heating and minimizing the formation of side products. youtube.com

One documented green approach involves a microwave-promoted synthesis of 1,7-naphthyridine (B1217170) derivatives starting from 2-cyano-3-pyridylacetonitrile. sphinxsai.com This method highlights the efficiency of microwave irradiation in key cyclization and transformation steps. sphinxsai.com For instance, the conversion of 6-amino-8-bromo-1,7-naphthyridine to 6,8-dihydrazino-1,7-naphthyridine using hydrazine (B178648) hydrate (B1144303) was achieved in just 8 minutes under microwave reflux at 110°C. sphinxsai.com Subsequent oxidation to the final 1,7-naphthyridine ring was also performed using microwave heating, underscoring the method's simplicity and eco-friendly nature. sphinxsai.com

The benefits of this approach are clearly illustrated when compared to traditional heating methods, which often require several hours to achieve lower yields.

| Step | Method | Reaction Time | Yield | Reference |

| Hydrazinolysis | Microwave | 8 minutes | High | sphinxsai.com |

| Hydrazinolysis | Conventional | Several hours | Lower | sphinxsai.com |

While this specific example does not directly produce the 5-carboxylic acid derivative, it establishes a robust, microwave-assisted pathway to the core 1,7-naphthyridine structure, which can be a precursor for subsequent functionalization. The principles demonstrated—speed, efficiency, and cleaner reactions—are central to green chemistry and are fully applicable to the synthesis of the target acid.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental pollution, health hazards, and waste disposal costs. Solvent-free, or neat, reactions accomplish this by running reactants together in the absence of a traditional solvent, often with heating or mechanical grinding.